Tifluadom

Overview

Description

Tifluadom is a benzodiazepine derivative with an unusual activity profile. Unlike most benzodiazepines, this compound does not exhibit activity at the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor. This compound has potent analgesic and diuretic effects in animals, along with sedative effects and appetite stimulation .

Preparation Methods

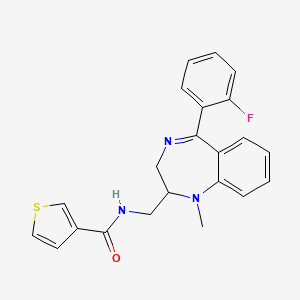

The synthesis of tifluadom involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Tifluadom undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

Tifluadom has several scientific research applications:

Chemistry: this compound is used as a reference compound in the study of benzodiazepine derivatives and their interactions with various receptors.

Biology: It is employed in research to understand the role of kappa-opioid receptors in biological systems.

Medicine: this compound’s analgesic and diuretic properties make it a valuable tool in pain management and fluid balance studies.

Industry: The compound is used in the development of new pharmaceuticals targeting kappa-opioid receptors

Mechanism of Action

Tifluadom exerts its effects by selectively binding to the kappa-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic, diuretic, and sedative effects. The compound does not interact with the GABA A receptor, which is typical for most benzodiazepines .

Comparison with Similar Compounds

Tifluadom is unique among benzodiazepine derivatives due to its selective kappa-opioid receptor agonism. Similar compounds include:

Lufuradom: Another benzodiazepine derivative with kappa-opioid receptor activity.

GYKI-52895: A benzodiazepine that acts as a dopamine reuptake inhibitor without GABAergic function.

GYKI-52,466: A benzodiazepine that functions as an AMPAkine and glutamate antagonist without GABAergic function

This compound’s distinct activity profile makes it a valuable compound for scientific research, particularly in the study of kappa-opioid receptors and their physiological roles.

Biological Activity

Tifluadom is a compound known for its dual action as a kappa-opioid receptor agonist and a cholecystokinin-A (CCK-A) receptor antagonist. This article explores the biological activity of this compound, including its pharmacological properties, receptor interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Profile

- Molecular Formula : C22H20FN3OS·ClH

- Molecular Weight : 429.938 g/mol

- Stereochemistry : Racemic

- Charge : Neutral

This compound exhibits its biological activity primarily through its interaction with the kappa-opioid receptors (KOR) and CCK-A receptors.

- Kappa-Opioid Receptor Agonism : this compound has shown significant affinity for KOR, with an IC50 value of 12 nM in displacing naloxone in rat brain homogenates . This interaction is crucial for its analgesic effects.

- CCK-A Receptor Antagonism : The compound also acts as an antagonist at CCK-A receptors, which are involved in various physiological processes including pain modulation and satiety signaling.

Pharmacological Effects

- Analgesic Activity : this compound has demonstrated potent analgesic effects comparable to other opioid agonists. Its preference for KOR suggests potential applications in pain management without the typical side effects associated with mu-opioid receptor activation.

- Diuretic Effect : In studies involving normally hydrated rats, this compound produced a dose-related diuresis, which was antagonized by naloxone, indicating its opioid activity influences renal function .

- Behavioral Studies : In behavioral assays, this compound has been shown to reduce nociceptive responses in animal models, supporting its potential as a therapeutic agent for pain relief .

Table 1: Binding Affinity of this compound and Analogues

| Compound | Receptor Type | IC50 (nM) |

|---|---|---|

| This compound | Kappa-Opioid | 12 |

| This compound Analog | Kappa-Opioid | Varies (see studies) |

| Other Opioids | Kappa-Opioid | ~30-100 |

Table 2: Pharmacological Effects of this compound

| Effect | Description | Reference |

|---|---|---|

| Analgesia | Potent analgesic via KOR activation | |

| Diuresis | Dose-dependent increase in urine output | |

| Nociceptive Behavior | Reduced pain responses in models |

Case Studies

- Clinical Observations : In a study involving guinea pig myenteric plexus preparations, this compound demonstrated significant inhibition of contraction induced by electrical stimulation, suggesting its effectiveness in modulating visceral pain .

- Animal Model Research : In rodent models of inflammatory pain, this compound was effective in reducing both thermal and mechanical allodynia, indicating its potential utility in treating various pain conditions without the sedative effects typical of other opioids .

Properties

CAS No. |

83386-35-0 |

|---|---|

Molecular Formula |

C22H20FN3OS |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide |

InChI |

InChI=1S/C22H20FN3OS/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26/h2-11,14,16H,12-13H2,1H3,(H,25,27) |

InChI Key |

NPGABYHTDVGGJK-UHFFFAOYSA-N |

SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

Appearance |

Solid powder |

Key on ui other cas no. |

83386-35-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-methyl-2-(3-thienylcarbonyl)aminomethyl-5-(2-fluorophenyl)-H-2,3-dihydro-1,4-benzodiazepine KC 5103 KC 5911 KC 6128 KC-5911 KC-6128 KC5103 tifluadom titfluadom |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.